4-Isopropyl-piperidine-2-carboxylic acid methyl ester
Overview
Description
4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction is crucial as GABA A receptors are involved in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can modulate neuronal activity and has implications for its potential use in neurological research.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways . Additionally, this compound can alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist . This binding can either inhibit or activate the receptor, depending on the context, leading to changes in ion flux across the cell membrane. These changes can subsequently influence neuronal excitability and neurotransmitter release. Furthermore, the compound may also interact with other proteins and enzymes, modulating their activity and affecting cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neuronal damage and behavioral changes. Understanding the dosage thresholds and optimizing the dosage regimen is crucial for its safe and effective use in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to study its metabolic pathways in detail. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Its localization and accumulation within different cellular compartments can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall function within the cell
Properties
IUPAC Name |
methyl 4-propan-2-ylpiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)8-4-5-11-9(6-8)10(12)13-3/h7-9,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISOXVRHSPWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662240 | |
Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261777-45-1 | |
Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.